molecular formula C19H21Cl2NO3 B4263723 2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide

2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide

Cat. No.: B4263723
M. Wt: 382.3 g/mol
InChI Key: MIICWRACPJRLMF-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group and a methoxyphenyl group, which contribute to its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide typically involves the following steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of 2,5-dichlorophenol with an appropriate alkylating agent to form the 2,5-dichlorophenoxy intermediate.

    Amidation Reaction: The intermediate is then reacted with 1-(3-methoxyphenyl)ethylamine under suitable conditions to form the final butanamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of phenoxy herbicides.

    Biology: Research on its effects on plant physiology and its role as a herbicide.

    Medicine: Investigations into its potential therapeutic effects and toxicity.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets in plants. It disrupts the normal growth processes by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. The pathways involved include the inhibition of key enzymes and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide used for selective weed control.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): Known for its broad-spectrum herbicidal activity.

Uniqueness

2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide is unique due to its specific structural features, such as the presence of both dichlorophenoxy and methoxyphenyl groups. These structural elements contribute to its distinct chemical properties and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO3/c1-4-17(25-18-11-14(20)8-9-16(18)21)19(23)22-12(2)13-6-5-7-15(10-13)24-3/h5-12,17H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIICWRACPJRLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C1=CC(=CC=C1)OC)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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